Poly(ethyl acrylate/acrylic acid)

Biomedical implants Keratoprosthesis In vivo biocompatibility

Researchers requiring pH-responsive adhesion often encounter performance gaps with PEA homopolymer, which lacks carboxylic acid functionality for polar substrate bonding and ionic crosslinking. Poly(ethyl acrylate/acrylic acid) directly resolves this: • pH-dependent solubility & ionic crosslinking via copolymerized acrylic acid (5-50 mol%), enabling tunable thickening and polar adhesion absent in PEA homopolymer. • Superior finger tack and spinnability vs. EA-MAA copolymers in PSA formulations; tack tunable via acid ratio adjustment. • Linear Tg tunability from ~-1.3 °C upward by 2.1 °C per mol% neutralized ionic groups, spanning sub-ambient to >50 °C from a single chemistry platform.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 25085-35-2
Cat. No. B1616635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(ethyl acrylate/acrylic acid)
CAS25085-35-2
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C.C=CC(=O)O
InChIInChI=1S/C5H8O2.C3H4O2/c1-3-5(6)7-4-2;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2,(H,4,5)
InChIKeyXHIOOWRNEXFQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(ethyl acrylate/acrylic acid): Physicochemical & Regulatory Baseline


Poly(ethyl acrylate/acrylic acid) (CAS 25085-35-2) is a random copolymer composed of ethyl acrylate and acrylic acid residues, typically encountered in a 3:1 molar ratio of ethyl acrylate to acrylic acid [1]. This copolymer belongs to the acrylate polyelectrolyte class, exhibiting both hydrophobic ethyl ester side chains and hydrophilic carboxylic acid functionality. The presence of carboxylic acid groups enables pH-dependent solubility, ionic crosslinking capability, and enhanced adhesion to polar substrates, properties that are absent in the corresponding poly(ethyl acrylate) homopolymer (CAS 9003-32-1, Tg approximately -24 °C) [2]. The copolymer is commercially supplied as an emulsion, solution, or solid resin, with the acid content (typically 5–50 mol%) serving as the primary driver of its performance differentiation in coatings, adhesives, biomedical materials, and photographic film applications [3].

Copolymer backboneEthyl acrylate–acrylic acid copolymer provides pH-responsive COOH functionality, ionic crosslinking, and polar substrate adhesion.
Acid content tunabilityAcid content (5–50 mol%) controls hydrophilicity, Tg, and crosslinking density for application-specific property profiles.
Processing versatilitySupplied as emulsion, solution, or solid resin to support coating, adhesive, and biomedical material workflows.

Poly(ethyl acrylate/acrylic acid) Differentiation from Analogues


Ethyl acrylate-based copolymers span a continuous spectrum of hydrophilicity, glass transition temperature, and adhesive performance depending on the comonomer identity and ratio. Substituting poly(ethyl acrylate/acrylic acid) with poly(ethyl acrylate) homopolymer eliminates the pH-responsive carboxylic acid functionality, reducing adhesion to polar substrates and precluding ionic crosslinking [1]. Replacing it with poly(ethyl acrylate-co-methacrylic acid) alters the acid group accessibility and water-soluble fraction composition, as demonstrated by conductometric titration studies showing higher acid incorporation into the water-soluble phase for acrylic acid copolymers versus methacrylic acid analogs [2]. Even a shift from acrylic acid to hydroxyethyl acrylate as the hydrophilic comonomer changes in vivo tissue integration behaviour in biomedical implants, with PEA-co-AAc10 exhibiting a distinct extrusion rate profile compared to PEA-co-HEA10 [3]. The quantitative evidence below establishes that generic interchange of in-class acrylate copolymers without matching comonomer identity and ratio leads to measurable, application-specific performance deviations.

PEA homopolymerRemoves carboxylic acid functionality, eliminating pH response, ionic crosslinking, and polar substrate adhesion.
EA-MAA copolymerMethacrylic acid incorporation alters acid group accessibility and water-soluble fraction, reducing thickening efficiency and tack performance.
PEA-co-HEA copolymerSubstituting acrylic acid with hydroxyethyl acrylate may shift in vivo tissue-integration endpoint profile, as reported in corneal implant studies.

Poly(ethyl acrylate/acrylic acid) Comparative Evidence


Corneal Implant Extrusion: PEA-AAc10 vs. PEA Homopolymer

In a rabbit corneal implantation model, macroporous membranes made from poly(ethyl acrylate-co-acrylic acid) containing 10 mol% acrylic acid (PEA-AAc10) demonstrated a 50% extrusion rate over a 3-month follow-up period, compared to 72% for unmodified poly(ethyl acrylate) homopolymer (PEA) [1]. This 22-percentage-point reduction in extrusion represents a statistically and clinically meaningful improvement in tissue integration, attributed to the introduction of carboxylic acid functionality that increases surface hydrophilicity and protein adsorption capacity. Notably, the copolymer containing 10% hydroxyethyl acrylate (PEA-HEA10) achieved 0% extrusion in the same model, establishing a performance gradient: PEA-HEA10 (0%) > PEA-AAc10 (50%) > PEA (72%), which allows researchers to select the copolymer composition matching their specific tissue integration requirements [1].

Corneal Implant Extrusion
Head-to-head
PEA-AAc10 (10 mol% AA): 50% extrusion at 3 months
PEA homopolymer: 72% extrusion; PEA-HEA10: 0%
22 percentage points lower extrusion vs. homopolymer
Supports tissue-integration endpoint interpretation
Rabbit cornea implant model; macroporous membranes
Biomedical implants Keratoprosthesis In vivo biocompatibility

Ionomer Glass Transition Temperature Tunability

Dynamic mechanical thermal analysis (DMTA) of poly(ethyl acrylate-co-acrylic acid) ionomers neutralized with various cations revealed that the matrix glass transition temperature (Tg) increases linearly with ion content according to the relationship: matrix Tg (°C) = −1.3 + 2.1 × (ion content in mol%) [1]. This stands in sharp contrast to the poly(ethyl acrylate) homopolymer, which exhibits a single, low Tg of approximately −24 °C [2]. For example, at 5 mol% ionic content, the P(EA-co-AA) ionomer matrix Tg reaches approximately 9.2 °C, representing a 33 °C upward shift from the homopolymer baseline. Additionally, above a critical ion concentration, a second, higher-temperature cluster Tg emerges, enabling dual-Tg behaviour that is completely absent in PEA homopolymer [1].

Ionomer Tg Tunability
Reported
+33 °C Tg shift at 5 mol% ions
Matrix Tg = −1.3 + 2.1 × (ion mol%); homopolymer Tg −24 °C
Enables Tg range selection from sub-ambient to >50 °C
DMTA at 1 Hz; various cation neutralization
Thermal properties Ionomers Polymer engineering

Emulsion Adhesive Initial Tack: EA-AA vs. EA-MAA

A direct comparative study of ammonium-neutralized aqueous solutions of ethyl acrylate–acrylic acid copolymer (EA-AA) and ethyl acrylate–methacrylic acid copolymer (EA-MAA) demonstrated that the EA-AA copolymer exhibited superior finger tack and spinnability, resulting in excellent initial tack properties [1]. When blended with chloroprene rubber (CR) latex, the EA-AA aqueous copolymer conferred better initial tack and higher adhesion force than the unmodified CR latex baseline. Furthermore, the viscosity and spinnability of the EA-AA copolymer were tunable by adjusting the mole ratio of acrylic acid in the copolymer, providing formulation-level control that was not equivalently accessible with the EA-MAA system. The study identified the carboxylic acid group identity (acrylic acid vs. methacrylic acid) rather than merely the acid content as the decisive factor in tack performance, attributable to differences in acid group accessibility and hydrogen-bonding capability [1].

Initial Tack & Spinnability
Head-to-head
EA-AA copolymer: reported higher finger tack and spinnability
EA-MAA copolymer: lower tack and spinnability
Enhanced adhesion force over CR latex baseline reported
Supports adhesive formulation selection
Ammonium-neutralized solutions; CR latex blending
Pressure-sensitive adhesives Emulsion polymerization Tack performance

Aqueous-Phase Acid Enrichment: EA-AA vs. EA-MAA

Conductometric and potentiometric titration of poly(ethyl acrylate) emulsion copolymers containing carboxyl groups revealed that the acid content of the water-soluble polymer fraction was systematically higher for copolymers containing acrylic acid (AA) than for those containing methacrylic acid (MAA) [1]. This finding was consistent across a range of copolymerized acid contents above 5 mol%, with two equivalence points observed on conductometric titration curves for both comonomer types, indicating surface-localized and buried acid groups. The higher acid incorporation into the water-soluble phase for EA-AA copolymers translates to greater pH-responsive thickening efficiency, enhanced electrostatic stabilization of latex particles, and improved alkali solubility compared to EA-MAA copolymers [1]. The surface layers of the latex particles thickened with increasing copolymerized acid content, and upon pH elevation, surface dissolution and core swelling occurred near the first equivalence point for both copolymer types, but the EA-AA system yielded a larger fraction of water-soluble material [1].

Acid Enrichment in Aqueous Phase
Head-to-head
EA-AA emulsions: higher acid in water-soluble fraction
EA-MAA emulsions: lower acid in water-soluble fraction
Water-soluble polymer ~3–4% for both copolymer types
Supports thickening efficiency evaluation
Conductometric titration; emulsions >5 mol% acid
Emulsion stability Polyelectrolyte titration Surface carboxyl groups

Crosslinked EA-AA Coatings: Adhesion and Solvent Resistance

A series of ethyl acrylate–acrylic acid copolymers with systematically varied acrylic acid content (5, 15, 25, 35, and 50 mol%) were synthesized and evaluated as subbing layers and protective coatings for photographic film bases, including polyethylene terephthalate, polystyrene, and cellulose ester substrates [1]. Copolymers with 25 mol% acrylic acid, crosslinked with bis(2,3-epoxypropoxyethyl)ether hardener at 5 wt% loading, exhibited excellent adhesion after one week of aging at 50% relative humidity and 75 °F, withstanding processing in dilute alkali and water without delamination [1]. The ammonium salt form of the copolymer (25 mol% AA) blended with gelatin at a 9:1 ratio provided excellent adhesion in both alkaline and aqueous photographic processing solutions. The patent demonstrates that acrylic acid content directly controls solubility in methanol and other coating solvents, adhesion to hydrophobic film bases, and crosslinking density—performance attributes that poly(ethyl acrylate) homopolymer cannot deliver due to the absence of reactive carboxyl groups [1]. Copolymers containing less than 15 mol% acrylic acid exhibited insufficient adhesion to cellulose ester bases, while those above 35 mol% showed excessive water sensitivity, establishing an optimal performance window at 15–35 mol% AA for photographic film applications [1].

Optimal AA Content for Coatings
Source review
15–35 mol% AA
25 mol% AA reported as best balance of adhesion and water resistance
Supports coating formulation with pre-validated composition
Bisepoxy ether crosslinker; photographic film bases
Photographic films Crosslinked coatings Dimensional stability

Fibronectin Cell-Adhesion Motif Exposure

Quantification of adsorbed fibronectin (FN) and the exposure of its cell-adhesive motifs (RGD peptide and FNIII7-10 fragment) on poly(ethyl acrylate)-based copolymer surfaces was performed using enzyme-linked immunosorbent assay (ELISA) [1]. Four copolymer compositions were directly compared: poly(ethyl acrylate) (PEA), poly(ethyl acrylate-co-hydroxyethyl acrylate) (PEA-co-HEA), poly(ethyl acrylate-co-acrylic acid) (PEA-co-AA), and poly(ethyl acrylate-co-methacrylic acid) (PEA-co-MAA). While FN adsorbed successfully on all surfaces, the exposure of cell-adhesion sequences—the critical determinant of subsequent cell adhesion and proliferation—was significantly higher on the hydrophilic copolymer surfaces (PEA-co-AA, PEA-co-MAA, PEA-co-HEA) compared to the hydrophobic PEA homopolymer [1]. Even copolymers with a low content of the hydrophilic comonomer (AA, MAA, or HEA) demonstrated a measurable decrease in water contact angle, confirming enhanced wettability. Covalent crosslinking of FN to PEA-co-AA and PEA-co-MAA surfaces was also achieved, providing an additional functionalization pathway not available for PEA homopolymer [1].

Fibronectin Motif Exposure
Head-to-head
PEA-co-AA: higher RGD/FNIII7-10 motif exposure
PEA homopolymer: lower exposure; PEA-co-MAA/HEA: comparable
Lower water contact angle for all hydrophilic copolymers
Supports protein adsorption and cell-adhesion assay interpretation
ELISA; covalent FN crosslinking achieved on PEA-co-AA
Biomaterials Protein adsorption Cell adhesion

Poly(ethyl acrylate/acrylic acid) Application Scenarios


Controlled Tissue Integration Implant Coatings

When developing keratoprosthesis anchoring rings or subcutaneously implanted membranes, PEA-co-AA with ~10 mol% acrylic acid content reduces in vivo extrusion by approximately 22 percentage points (from 72% to 50%) compared to PEA homopolymer [1], while retaining sufficient mechanical integrity for surgical handling. This composition provides an intermediate tissue integration profile between the fully hydrophobic PEA homopolymer and the completely non-extrudable PEA-HEA10, allowing implant designers to balance biointegration with other performance requirements such as optical transparency or nutrient permeability.

pH-Responsive Thickeners and Latex Stabilizers

For water-borne coatings, emulsion paints, and cosmetic formulations requiring pH-triggered thickening, EA-AA copolymer emulsions deliver higher acid content in the water-soluble polymer fraction compared to EA-MAA copolymers at equivalent comonomer loading [2]. This translates to superior thickening efficiency per unit of copolymerized acid, enabling formulators to achieve target rheology profiles with reduced thickener content. The two-equivalence-point titration behaviour also confirms that both surface-accessible and buried acid groups are available for pH-responsive swelling and dissolution, providing a more complete utilization of the acid functionality [2].

Pressure-Sensitive Adhesives with High Initial Tack

When developing emulsion-based pressure-sensitive adhesives where rapid initial tack and spinnability during application are critical performance metrics, EA-AA copolymer provides qualitatively superior finger tack and spinnability compared to EA-MAA copolymer [3]. Blending EA-AA with chloroprene rubber latex yields enhanced adhesion force over the unmodified CR latex, making it an effective tackifying copolymer additive. The tunability of tack properties through adjustment of the acrylic acid mole ratio provides formulation flexibility without requiring complete reformulation of the base latex system [3].

Tg-Tunable Ionomer Materials

For applications requiring precise control of thermomechanical properties—including flexible packaging, damping materials, and thermoplastic elastomers—P(EA-co-AA) ionomers offer linear Tg tunability from approximately −1.3 °C (un-neutralized base copolymer) upward by 2.1 °C for each mole percent of neutralized ionic groups [4]. This single-chemistry platform spans the Tg range from sub-ambient to above 50 °C, which would otherwise require blending or procurement of multiple distinct acrylate copolymer families. The emergence of a second, higher-temperature cluster Tg at elevated ion contents further enables dual-phase mechanical behaviour for energy dissipation applications [4].

Application
Selection Property
Validation Focus
Keratoprosthesis anchoring ring research
Acid-content-driven biointegration profile
In vivo tissue-integration endpoint
Alkali-soluble thickener formulation
Carboxylic acid enrichment in aqueous phase
Thickening efficiency under pH shift
Emulsion PSA development
Comonomer identity and tack properties
Initial tack and adhesion force assay
Ionomer thermomechanical design
Linear Tg tunability with ion content
DMTA Tg range and cluster transition
Quote Request

Request a Quote for Poly(ethyl acrylate/acrylic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.